
(R)-2,3,4,5-tetrahydrodipicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2,3,4,5-Tetrahydrodipicolinic acid (referred to as (R)-THDP) is a critical intermediate in the diaminopimelate (DAP) pathway, which is essential for L-lysine biosynthesis in bacteria and plants . This pathway also produces precursors for peptidoglycan synthesis, a vital component of bacterial cell walls. (R)-THDP is synthesized via the enzymatic reduction of 2,3-dihydrodipicolinic acid (DHDP) by dihydrodipicolinate reductase (DapB) in a NADH-dependent reaction . Its stereochemical configuration (R-enantiomer) is crucial for downstream metabolic steps, including the formation of meso-diaminopimelic acid (meso-DAP), a direct precursor of L-lysine and a structural component of bacterial peptidoglycan .
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the most promising applications of (R)-2,3,4,5-tetrahydrodipicolinic acid is its role as a herbicide. Research has identified inhibitors of bacterial dihydrodipicolinate reductase (DHDPR), an enzyme crucial for lysine biosynthesis in plants and bacteria. These inhibitors, including derivatives of this compound, have shown effectiveness in reducing the germination and growth of various weed species such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish) without exhibiting toxicity to human cells .
Mechanism of Action
The mechanism involves targeting DHDPR enzymes in plants. Studies demonstrated that these compounds can inhibit plant DHDPR orthologues effectively, suggesting a new mode of action for herbicides that could mitigate the rise of herbicide-resistant weeds .
Medicinal Applications
Antibacterial Activity
this compound has also been investigated for its antibacterial properties. It has been shown to inhibit meso-diaminopimelate biosynthesis in bacteria, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This inhibition presents a potential pathway for developing new antibiotics against multi-drug resistant Gram-negative bacteria .
Case Studies
A notable study highlighted the efficacy of inhibitors derived from the DAP biosynthetic pathway against strains of Acinetobacter baumannii, a notorious multi-drug resistant pathogen. The compounds demonstrated low micromolar potency and were effective in preventing biofilm formation and disrupting established biofilms .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid biosynthesis pathways. The specificity and potency of these compounds are being explored to understand their interactions with different enzymes better .
Application Area | Compound Role | Target Organisms/Enzymes | Outcome/Effectiveness |
---|---|---|---|
Agriculture | Herbicide | Dihydrodipicolinate reductase | Effective against weeds |
Medicine | Antibiotic | Bacterial DAP biosynthesis | Effective against MDR strains |
Biochemistry | Enzyme Inhibitor | Various enzymes | Specific inhibition observed |
Q & A
Basic Research Questions
Q. What is the role of (R)-2,3,4,5-tetrahydrodipicolinic acid (THDP) in lysine biosynthesis?
THDP is a key intermediate in the diaminopimelate (DAP) pathway, which synthesizes L-lysine in bacteria, plants, and some archaea. It is produced via the enzymatic reduction of 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate reductase (DapB). THDP is subsequently converted to meso-DAP, a precursor for lysine and peptidoglycan biosynthesis .
Methodological Insight :
- To study THDP's role, researchers often use isotopic labeling (e.g., 13C-pyruvate) to track flux through the DAP pathway.
- Enzyme assays for DapB activity can be performed using HTPA as a substrate, monitored via UV-Vis spectroscopy at 340 nm (NADPH oxidation) .
Q. How is THDP synthesized in laboratory settings?
THDP is synthesized chemically through stereospecific routes. For example:
- Chrystal et al. (1995) : Used a multi-step reaction starting from L-aspartate semialdehyde (ASA) and pyruvate, mimicking the enzymatic pathway .
- Caplan et al. (2001) : Achieved enantioselective synthesis via chiral auxiliaries to ensure (R)-configuration at C2 and C4 positions .
Key Reaction Steps :
Step | Reagents/Conditions | Product |
---|---|---|
1 | Pyruvate + ASA, Schiff base formation | Enamine intermediate |
2 | Cyclization, DapA catalysis | HTPA |
3 | DapB-mediated reduction | THDP |
Advanced Research Questions
Q. What structural features of 4-hydroxy-tetrahydrodipicolinate synthase (DapA) enable its catalytic mechanism?
DapA catalyzes the condensation of pyruvate and ASA to form HTPA. The enzyme's active site contains a conserved lysine residue (Lys162 in Methylacidiphilum fumariolicum SolV) that forms a Schiff base with pyruvate, initiating the reaction .
Structural Insights :
- Crystal Structure (PDB: 6T3T) : Reveals a TIM-barrel fold with a hydrophobic pocket for substrate binding.
- Allosteric Regulation : Lysine binds to a regulatory site, inducing conformational changes that inhibit activity (negative feedback) .
Q. How can contradictory data on THDP synthetic yields be resolved?
Discrepancies in yields often arise from:
- Variability in ASA stability : ASA degrades rapidly in aqueous solutions, requiring in-situ generation via aspartokinase/aspartate semialdehyde dehydrogenase .
- Stereochemical purity : Impurities in chiral intermediates (e.g., ASA or pyruvate derivatives) reduce THDP yield. Use of enantiomerically pure starting materials or chiral HPLC validation is recommended .
Troubleshooting Table :
Issue | Solution |
---|---|
Low HTPA conversion | Optimize DapA expression (e.g., codon-optimized plasmids) |
THDP instability | Store at -80°C in anaerobic buffers (prevents oxidation) |
Q. What phylogenetic evidence supports the aminotransferase pathway for THDP biosynthesis?
Phylogenetic analysis of DapA and DapL (aminotransferase) reveals that the aminotransferase pathway is widespread in methanogens (e.g., Methanococcus spp.) and plants. Horizontal gene transfer events likely contributed to its distribution across domains .
Key Findings :
- Methanogens : Use DapL to bypass the succinylase pathway, enhancing metabolic efficiency in low-energy environments.
- Plants : DapA homologs cluster with bacterial sequences, suggesting endosymbiotic origin .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting kinetic parameters for DapA?
Variations in assay conditions (e.g., pH, temperature) and enzyme sources (thermophilic vs. mesophilic organisms) account for discrepancies. For example:
- Born & Blanchard (1999) : Reported Km (pyruvate) = 0.5 mM for E. coli DapA at 25°C.
- Schmitz et al. (2020) : Found Km (pyruvate) = 1.2 mM for M. fumariolicum DapA at 55°C .
Recommendation : Standardize assays using the Enzyme Kinetics Initiative (EKI) protocols for cross-study comparability.
Q. Methodological Guidance
Q. How to characterize THDP in complex biological matrices?
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H2O/acetonitrile) and MRM transitions for THDP (m/z 185 → 140).
- NMR : 1H-NMR (D2O, 600 MHz): δ 3.2–3.8 ppm (multiplet, H2–H5), δ 2.5 ppm (doublet, H6) .
Q. Tables for Reference
Table 1: Key Enzymes in THDP Biosynthesis
Enzyme | EC Number | Function | Organisms |
---|---|---|---|
DapA | 4.3.3.7 | Catalyzes HTPA formation | Bacteria, Plants |
DapB | 1.17.1.8 | Reduces HTPA to THDP | Bacteria, Archaea |
DapL | 2.6.1.83 | Aminotransferase in alternative pathway | Methanogens, Plants |
Table 2: Physicochemical Properties of THDP
Property | Value |
---|---|
Molecular Formula | C7H9NO4 |
Exact Mass | 171.053 g/mol |
pKa (COOH) | 2.1, 4.3 |
Solubility | 50 mg/mL (H2O, pH 7.0) |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
4-Hydroxy-2,3,4,5-Tetrahydrodipicolinic Acid (HTPA)
- Structure : Contains an additional hydroxyl group at the C4 position compared to (R)-THDP, resulting in the (2S,4S)-stereochemistry .
- Biosynthesis : Synthesized by 4-hydroxy-tetrahydrodipicolinate synthase (DapA) from pyruvate and L-aspartate-4-semialdehyde (ASA) .
- Function : Precursor to (R)-THDP; HTPA undergoes dehydration and reduction by DapB to form (R)-THDP .
- Regulation: Allosterically inhibited by L-lysine, making DapA a key regulatory node in the pathway .
2,3-Dihydrodipicolinic Acid (DHDP)
- Structure : An α,β-unsaturated cyclic imine lacking the saturation at C3-C4 present in (R)-THDP .
- Biosynthesis: Produced by dihydrodipicolinate synthase (DapA) in non-hydroxylic pathways .
- Function : Substrate for DapB, which reduces DHDP to (R)-THDP .
- Stability : Highly unstable compared to (R)-THDP due to its unsaturated structure .
meso-Diaminopimelic Acid (meso-DAP)
- Structure: A diamino acid derived from (R)-THDP via acetylation and transamination .
- Function : Direct precursor of L-lysine and a structural component of bacterial peptidoglycan .
- Therapeutic Relevance : A target for antimicrobial agents due to its absence in humans .
Stereochemical Variants: (S)-2,3,4,5-Tetrahydrodipicolinic Acid
- Structure : Enantiomer of (R)-THDP with (S)-configuration at the chiral center .
- Functional Difference: Not a substrate for DapB, highlighting enzyme stereospecificity .
Fluorinated Structural Analogues
Compounds such as 2,3,4,5-tetrafluorobenzoic acid (CAS 16583-08-7) share a similar naming convention but are functionally unrelated. These aromatic, fluorinated derivatives are used in materials science and pharmaceuticals, unlike (R)-THDP, which is exclusively metabolic .
Comparative Data Table
Key Research Findings
- Enzyme Specificity : DapB from Mycobacterium tuberculosis exhibits strict substrate specificity for DHDP, producing only the (R)-THDP enantiomer .
- Structural Insights : Crystal structures of DapA (PDB: 6T3T) and DapB reveal conserved active sites that stabilize intermediates like HTPA and (R)-THDP .
- Antimicrobial Targeting : Inhibition of (R)-THDP synthesis disrupts both lysine and peptidoglycan production, validating it as a dual-target antimicrobial strategy .
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI Key |
CXMBCXQHOXUCEO-SCSAIBSYSA-N |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@@H](N=C(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.